molecular formula C7H15NO B14778916 (3R,4S)-3,4-dimethylpiperidin-3-ol

(3R,4S)-3,4-dimethylpiperidin-3-ol

Cat. No.: B14778916
M. Wt: 129.20 g/mol
InChI Key: VBGKDRHWHZVXNK-MLWJPKLSSA-N
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Description

(3R,4S)-3,4-dimethylpiperidin-3-ol is a chiral compound with a piperidine ring structure. It is characterized by the presence of two methyl groups and a hydroxyl group attached to the piperidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique stereochemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-dimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For instance, the compound can be synthesized via the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation, catalytic reduction, and other techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-dimethylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

(3R,4S)-3,4-dimethylpiperidin-3-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate the activity of enzymes or receptors by acting as an agonist or antagonist, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3,4-dimethylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both methyl and hydroxyl groups on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R)-3,4-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6?,7-/m0/s1

InChI Key

VBGKDRHWHZVXNK-MLWJPKLSSA-N

Isomeric SMILES

CC1CCNC[C@]1(C)O

Canonical SMILES

CC1CCNCC1(C)O

Origin of Product

United States

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